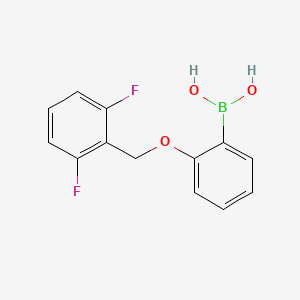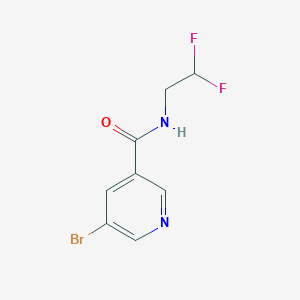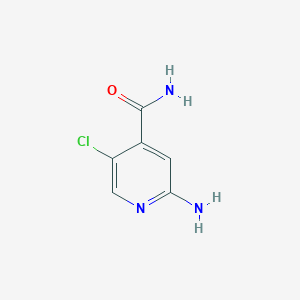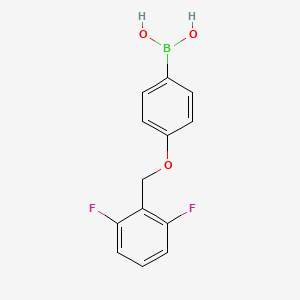
(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,6-difluorobenzyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 2,6-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as potassium carbonate. The process can be summarized as follows:
Starting Materials: 2,6-difluorobenzyl alcohol and phenylboronic acid.
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF) or a similar solvent.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes or other reduced species.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or other oxygenated derivatives.
Reduction: Boranes or other reduced species.
科学的研究の応用
Chemistry:
Organic Synthesis: (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid is widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: The compound can be used to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
作用機序
Suzuki-Miyaura Cross-Coupling Mechanism:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the biaryl product and regenerating the palladium catalyst.
Molecular Targets and Pathways:
Palladium Catalyst: The palladium catalyst is the primary molecular target, facilitating the formation of carbon-carbon bonds through its various oxidation states.
類似化合物との比較
Phenylboronic Acid: Similar structure but lacks the 2,6-difluorobenzyl group.
(2,4-Difluorobenzyl)oxy)phenyl)boronic Acid: Similar structure but with different fluorine substitution pattern.
(2-Methoxyphenyl)boronic Acid: Similar structure but with a methoxy group instead of the 2,6-difluorobenzyl group.
Uniqueness:
Fluorine Substitution: The presence of fluorine atoms in (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid enhances its reactivity and stability compared to non-fluorinated analogs.
Versatility: The compound’s ability to participate in a wide range of reactions, particularly Suzuki-Miyaura cross-coupling, makes it a valuable tool in organic synthesis.
特性
IUPAC Name |
[2-[(2,6-difluorophenyl)methoxy]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-5-3-6-12(16)9(11)8-19-13-7-2-1-4-10(13)14(17)18/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBAURUYYRWPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C=CC=C2F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(5-Chloro-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7977853.png)







![N-[(4-iodophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7977923.png)



